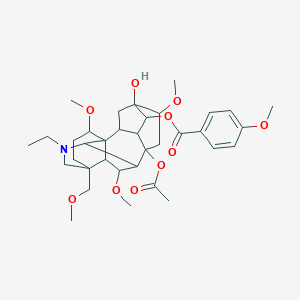

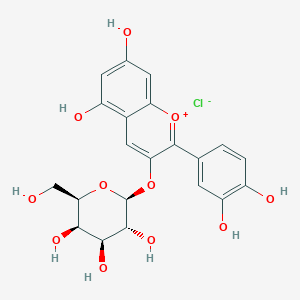

![molecular formula C21H18NO4+ B190916 苯并[a] -1,3-苯并二氧杂环戊烯[4,5-g]喹啉鎓盐, 8,9-二甲氧基-6-甲基- CAS No. 83218-34-2](/img/structure/B190916.png)

苯并[a] -1,3-苯并二氧杂环戊烯[4,5-g]喹啉鎓盐, 8,9-二甲氧基-6-甲基-

描述

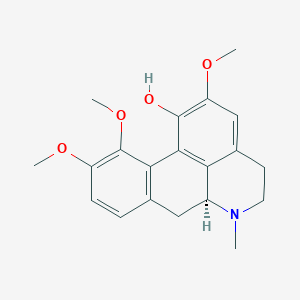

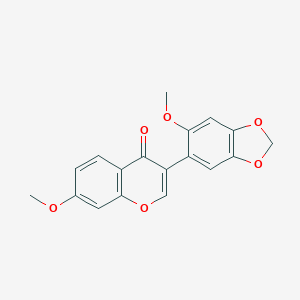

Benzo(a)-1,3-benzodioxolo(4,5-g)quinolizinium, 8,9-dimethoxy-6-methyl- is an isoquinoline alkaloid primarily found in the plant Corydalis saxicola Bunting. It is known for its diverse pharmacological activities, including hepatoprotective, antinociceptive, and spasmolytic effects . The compound has a molecular formula of C21H21NO4 and a molecular weight of 351.4 g/mol .

科学研究应用

Chemistry: Used as a precursor for synthesizing other bioactive compounds.

Biology: Studied for its effects on cellular processes and gene expression.

Medicine: Investigated for its hepatoprotective effects, particularly in treating liver fibrosis induced by carbon tetrachloride.

Industry: Utilized in the development of pharmaceutical formulations and as a standard in analytical chemistry.

作用机制

Target of Action

Dehydrocavidine, a primary active ingredient of Corydalis saxicola Bunting, has been found to interact with several targets in the body. It has been reported to have hepatoprotective activity and antitumor activity . It inhibits MCF-7 cell proliferation by inducing apoptosis mediated by regulating Bax/Bcl-2 , activating caspases as well as cleaving PARP .

Mode of Action

Dehydrocavidine exerts its effects through various mechanisms. In terms of its antitumor activity, it inhibits MCF-7 cell proliferation by inducing apoptosis. This is achieved through the regulation of Bax/Bcl-2, activation of caspases, and cleavage of PARP . In the context of hepatoprotection, dehydrocavidine has been found to significantly reverse the elevating serum enzymes (ALT, AST, LDH, and ALP) induced by CCl4 . This suggests a mode of action involving free radical scavenging activity, promoting collagenolysis, and regulating fibrosis-related genes .

Biochemical Pathways

Dehydrocavidine is part of the isoquinoline alkaloids found in the genus Corydalis . These alkaloids have various biological properties, including acetylcholinesterase inhibitory effects, anti-proliferative activities, antiviral activities, and antiplasmodial activities .

Pharmacokinetics

The pharmacokinetics of dehydrocavidine involves its absorption, distribution, metabolism, and excretion (ADME). At middle (0.20 g/L) and high (1.00 g/L) concentrations, the absorption mechanism was found to be passive diffusion independent of the concentration

Result of Action

The molecular and cellular effects of dehydrocavidine’s action are diverse. It has been found to inhibit the proliferation and migration of HepG2 cells, and up-regulate the intracellular expression of NF-κB P65 subunit . In terms of hepatoprotection, dehydrocavidine has been found to have no hepatotoxicity to healthy rats .

Action Environment

The action of dehydrocavidine can be influenced by various environmental factors. For instance, its solubility in different solvents can affect its bioavailability and efficacy . It is soluble in methanol, ethanol, and ethyl acetate, and slightly soluble in petroleum ether and water

准备方法

Synthetic Routes and Reaction Conditions

Benzo(a)-1,3-benzodioxolo(4,5-g)quinolizinium, 8,9-dimethoxy-6-methyl- can be synthesized through various methods. One common approach involves the use of Corydalis saxicola Bunting as the starting material. The extraction process typically includes ionic liquid-based microwave-assisted extraction, which has been shown to be efficient and environmentally friendly . The extracted compound is then purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

In industrial settings, dehydrocavidine is often produced through a series of steps involving the extraction of the plant material, followed by purification and crystallization. The process may include the use of solvents such as methanol, ethanol, and ethyl acetate . The final product is usually obtained as a yellow crystalline powder.

化学反应分析

Types of Reactions

Benzo(a)-1,3-benzodioxolo(4,5-g)quinolizinium, 8,9-dimethoxy-6-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Halogenation and nitration reactions are commonly performed using reagents like bromine and nitric acid.

Major Products

The major products formed from these reactions include various derivatives of dehydrocavidine, which may exhibit enhanced or altered pharmacological activities.

相似化合物的比较

Benzo(a)-1,3-benzodioxolo(4,5-g)quinolizinium, 8,9-dimethoxy-6-methyl- is often compared with other isoquinoline alkaloids such as tetrahydropalmatine, dehydrocorydaline, and protopine . While these compounds share similar structural features and pharmacological activities, dehydrocavidine is unique in its potent hepatoprotective and spasmolytic effects . This makes it a valuable compound for further research and therapeutic applications.

Conclusion

Benzo(a)-1,3-benzodioxolo(4,5-g)quinolizinium, 8,9-dimethoxy-6-methyl- is a versatile isoquinoline alkaloid with significant potential in various scientific and medical fields. Its unique chemical properties and pharmacological activities make it a promising candidate for further research and development.

属性

IUPAC Name |

16,17-dimethoxy-12-methyl-5,7-dioxa-1-azoniapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),9,11,14,16,18,20-nonaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18NO4/c1-12-14-4-5-17-21(26-11-25-17)16(14)10-22-7-6-13-8-18(23-2)19(24-3)9-15(13)20(12)22/h4-10H,11H2,1-3H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWSZDJCOYVYRGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC3=C(C2=C[N+]4=C1C5=CC(=C(C=C5C=C4)OC)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18NO4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40232227 | |

| Record name | Benzo(a)-1,3-benzodioxolo(4,5-g)quinolizinium, 8,9-dimethoxy-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40232227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83218-34-2 | |

| Record name | Benzo(a)-1,3-benzodioxolo(4,5-g)quinolizinium, 8,9-dimethoxy-6-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083218342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo(a)-1,3-benzodioxolo(4,5-g)quinolizinium, 8,9-dimethoxy-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40232227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known pharmacological activities of Dehydrocavidine?

A1: DHC exhibits various pharmacological activities, including:

- Anti-hepatitis B virus (HBV) activity: DHC has demonstrated inhibitory effects against HBV surface antigen (HBsAg) and HBV e antigen (HBeAg) in vitro. []

- Hepatoprotective effects: Studies have shown DHC can protect against carbon tetrachloride (CCl4)-induced acute liver injury in mice and rats. [, ] It has also shown potential in attenuating liver fibrosis in rats. [, ]

- Neuroprotective effects: Research suggests DHC might improve learning and memory impairment induced by d-galactose in rats. []

- Cholinesterase inhibitory activity: DHC exhibits moderate inhibitory activity against acetylcholinesterase (AChE), an enzyme relevant to Alzheimer's disease. []

- Anti-oxidative activity: Some studies suggest DHC might possess antioxidant properties. []

Q2: What are the proposed mechanisms of action for Dehydrocavidine's hepatoprotective effects?

A2: While the exact mechanisms remain under investigation, research suggests DHC might exert its hepatoprotective effects through multiple pathways:

- Antioxidant activity: DHC might scavenge free radicals and reduce oxidative stress, thus protecting liver cells from damage. []

- Modulation of liver metabolic pathways: Studies using metabolomics analysis suggest DHC might regulate bile acid metabolism, glutathione metabolism, tryptophan metabolism, and purine metabolism, contributing to its protective effects. [, ]

- Anti-inflammatory activity: DHC might reduce inflammation in the liver, mitigating the progression of liver injury. []

Q3: Does Dehydrocavidine interact with specific enzymes or receptors?

A3:

- Cytochrome P450 enzymes (CYPs): DHC has been shown to inhibit various CYP enzymes, including CYP1A2, CYP2D1, CYP2C6/11, and CYP2B1, in vitro. [] This suggests potential herb-drug interactions when DHC is co-administered with drugs metabolized by these enzymes.

- Acetylcholinesterase (AChE): DHC exhibits moderate inhibitory activity against AChE, which could contribute to its potential neuroprotective effects. []

- Other Targets: Network pharmacology analysis suggests that DHC might also interact with ornithine decarboxylase 1 (OCD1) and monoamine oxidase Type B (MAOB), potentially contributing to its anti-fibrosis activity. []

Q4: What is the molecular formula and weight of Dehydrocavidine?

A5: The molecular formula of DHC is C20H17NO4, and its molecular weight is 335.35 g/mol. [, ]

Q5: What spectroscopic data are available for Dehydrocavidine characterization?

A5: DHC has been characterized using various spectroscopic techniques, including:

- Nuclear Magnetic Resonance (NMR) spectroscopy: Both 1H NMR and 13C NMR data are available, providing structural information on the hydrogen and carbon atoms in the molecule. [, , ]

- Infrared (IR) spectroscopy: IR data provides information about the functional groups present in the DHC molecule. []

- Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) has been used to determine the molecular weight and fragmentation pattern of DHC. [, ]

Q6: What analytical techniques are commonly used for the quantification of Dehydrocavidine?

A6: Several analytical methods have been developed for DHC quantification, with High-Performance Liquid Chromatography (HPLC) being the most common. Different HPLC methods have been established, utilizing:

- UV detection (HPLC-UV): This method is widely used due to its simplicity and availability. [, , , , , , , , , ]

- Mass spectrometry detection (HPLC-MS/MS): This approach offers higher sensitivity and selectivity, particularly useful for complex matrices like biological samples. [, ]

Q7: How is the quality of Dehydrocavidine controlled and assured?

A7: Quality control for DHC generally involves:

- Source Identification: Ensuring the plant material (Corydalis saxicola Bunting) is authentic and collected from appropriate geographical locations. [, ]

- Standardized Extraction and Purification Methods: Employing consistent and validated methods for DHC extraction and purification to ensure purity and yield. [, , ]

- Analytical Method Validation: Validating analytical methods used for DHC quantification to ensure accuracy, precision, and specificity. [, , ]

Q8: What is known about the pharmacokinetics of Dehydrocavidine?

A8: Studies have investigated the absorption, distribution, metabolism, and excretion (ADME) of DHC:

- Absorption: DHC shows poor oral bioavailability (about 10%) in rats, likely due to its low solubility. []

- Distribution: Following oral administration of Yanhuanglian total alkaloids extract (YTAE), DHC is distributed to various tissues, with a higher concentration found in the liver. []

Q9: What strategies have been explored to improve the bioavailability of Dehydrocavidine?

A9: To enhance DHC's bioavailability, researchers have investigated:

- Solid Dispersions (SDs): Formulating DHC with carriers like polyethylene glycol (PEG) significantly enhances its solubility and relative bioavailability in rats. []

Q10: What is known about the toxicity and safety profile of Dehydrocavidine?

A10: While DHC generally appears to be well-tolerated in preclinical studies, further research is needed to fully understand its safety profile:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。